Several studies have investigated the potential biological activities of 1,2-DTQ, including:
1,2-Dihydrotanshinquinone is a bioactive compound derived from the roots of Salvia miltiorrhiza, commonly known as Danshen. This compound is characterized by its molecular formula and a molecular weight of 278.3 g/mol. It exhibits a unique structure that includes a quinone moiety, which is crucial for its biological activities. The compound is noted for its potential therapeutic effects, particularly in the treatment of various diseases due to its antioxidant and anti-inflammatory properties .
These reactions are critical in understanding the compound's reactivity and potential applications in medicinal chemistry
1,2-Dihydrotanshinquinone exhibits significant biological activities, including: These properties highlight its potential as a therapeutic agent in various medical applications .
The synthesis of 1,2-dihydrotanshinquinone can be achieved through several methods:
These synthetic routes are significant for producing the compound in sufficient quantities for research and therapeutic use .
Studies on the interactions of 1,2-dihydrotanshinquinone with biological systems have revealed important insights:
These studies are crucial for understanding how 1,2-dihydrotanshinquinone can be effectively used in therapeutic contexts .
Several compounds share structural or functional similarities with 1,2-dihydrotanshinquinone. Here are some notable examples:
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| Dihydrotanshinone | Diterpenoid | Antioxidant, anticancer |
| Tanshinone I | Diterpenoid | Antimicrobial, anti-inflammatory |
| Tanshinone II A | Diterpenoid | Anticancer, cardioprotective |
| Tanshinone II B | Diterpenoid | Antioxidant |
1,2-Dihydrotanshinquinone stands out due to its specific quinonic structure that enhances its redox properties compared to other similar compounds. This unique feature contributes significantly to its potent biological activities and therapeutic potential. Furthermore, its dual action against both microbial infections and oxidative stress distinguishes it from other compounds within the same class .
1,2-Dihydrotanshinquinone is an abietane diterpenoid with the molecular formula C18H14O3 [5] [6]. The compound's systematic chemical name is 1,6-dimethyl-8,9-dihydronaphtho[1,2-g] [1]benzofuran-10,11-dione, which accurately describes its complex polycyclic structure [10] [14]. Alternative nomenclature includes 1,6-dimethyl-8,9-dihydrophenanthro[1,2-b]furan-10,11-dione, reflecting the phenanthro-furan core structure [5] [7].
The molecular architecture consists of a four-ring system incorporating three six-membered rings forming a phenanthrenedione system and a five-membered dihydrofuran ring [31]. The Chemical Abstracts Service registry number for this compound is 77769-21-2 [5] [6] [10]. The compound's SMILES notation is CC1=CCCC2=C1C=CC3=C2C(=O)C(=O)C4=C3OC=C4C, which provides a linear representation of its complex ring structure [6] [18].
| Property | Value |
|---|---|
| Molecular Formula | C18H14O3 [5] |
| CAS Number | 77769-21-2 [5] |
| Molecular Weight | 278.3 g/mol [5] |
| Systematic Name | 1,6-dimethyl-8,9-dihydronaphtho[1,2-g] [1]benzofuran-10,11-dione [10] |
| Alternative Name | 1,6-dimethyl-8,9-dihydrophenanthro[1,2-b]furan-10,11-dione [5] |
The molecular weight of 1,2-Dihydrotanshinquinone is precisely 278.3 g/mol, with an exact mass of 278.094 atomic mass units [5] [18]. The compound exhibits a density of 1.3±0.1 g/cm³ [18]. The molecular structure contains 21 heavy atoms contributing to its substantial molecular mass [18]. The compound displays no hydrogen bond donor sites but possesses three hydrogen bond acceptor sites, reflecting the presence of three oxygen atoms in the quinone and furan moieties [18].
1,2-Dihydrotanshinquinone demonstrates a boiling point of 495.6±44.0 degrees Celsius at 760 mmHg pressure [18]. The compound exhibits a flash point of 244.6±21.1 degrees Celsius, indicating significant thermal stability [18]. The vapour pressure at 25 degrees Celsius is extremely low at 0.0±1.3 mmHg, suggesting minimal volatility under standard conditions [18]. These thermal properties are consistent with the compound's polycyclic aromatic structure and quinone functionality.
1,2-Dihydrotanshinquinone demonstrates excellent solubility in organic solvents while showing minimal aqueous solubility [7] [14] [18]. The compound is readily soluble in chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone [7] [14]. The lipophilic nature of the compound is reflected in its LogP value of 4.55, indicating strong preference for organic phases over aqueous environments [18].
| Solvent | Solubility |
|---|---|
| Chloroform | Soluble [7] |
| Dichloromethane | Soluble [7] |
| Ethyl Acetate | Soluble [7] |
| Dimethyl Sulfoxide | Soluble [7] |
| Acetone | Soluble [7] |
| Water | Very low solubility [18] |
The compound's physical description varies between sources, with most reporting it as a white powder [14], while others describe it as a red powder [7]. This variation may reflect different purification methods or crystal forms of the compound.
Nuclear magnetic resonance spectroscopy provides detailed structural information for 1,2-Dihydrotanshinquinone through both proton and carbon-13 spectra [26]. The compound's complex polycyclic structure generates characteristic chemical shifts reflecting the aromatic phenanthrene system, the dihydrofuran ring, and the quinone functionality [26]. The two methyl groups at positions 1 and 6 produce distinct signals in the aliphatic region of both proton and carbon-13 spectra [6].
High Performance Liquid Chromatography analysis utilizes detection at 280 nanometers wavelength, indicating significant ultraviolet absorption at this frequency [14]. The nuclear magnetic resonance data supports the structural assignment of the phenanthro[1,2-b]furan-10,11-dione framework with specific substitution patterns [6].
Mass spectrometry analysis of 1,2-Dihydrotanshinquinone reveals a molecular ion peak at mass-to-charge ratio 278.094, corresponding to the exact molecular mass [18]. The compound's fragmentation patterns in mass spectrometry reflect the stability of the aromatic ring systems and the tendency for quinone compounds to undergo specific cleavage reactions [33]. The presence of the dihydrofuran ring system influences fragmentation pathways, with potential loss of carbon monoxide from the quinone moiety being a characteristic fragmentation route [33].
1,2-Dihydrotanshinquinone exhibits characteristic ultraviolet-visible absorption properties typical of quinone compounds [20] [24]. The compound's chromophore system, consisting of the conjugated quinone moiety integrated with the aromatic phenanthrene framework, produces distinct absorption bands in the ultraviolet and visible regions [20]. The detection wavelength of 280 nanometers used in High Performance Liquid Chromatography analysis indicates significant absorption in this region [14].
Quinone compounds typically display absorption maxima around 300 nanometers due to pi-to-pi-star transitions, while the extended conjugation in 1,2-Dihydrotanshinquinone may shift these absorptions [24]. The compound's aromatic system contributes additional absorption features characteristic of substituted phenanthrene derivatives [20].
The dihydrofuran ring system in 1,2-Dihydrotanshinquinone represents a critical structural feature distinguishing it from other tanshinone derivatives [28] [29]. This five-membered ring contains a saturated carbon-carbon bond at the 8,9-position, contrasting with the fully aromatic furan ring found in Tanshinone I [37]. The dihydrofuran system contributes to the compound's three-dimensional molecular geometry and influences its chemical reactivity [34].
The significance of the dihydrofuran ring extends to the compound's biosynthetic origin and its role in determining biological activity [32]. The ring system's planarity is imposed early in tanshinone biosynthesis and is maintained throughout subsequent enzymatic transformations [32]. This structural feature also affects the compound's solubility properties and spectroscopic characteristics compared to fully aromatic analogs [34].
| Compound | Ring System | Molecular Formula | Distinguishing Features |
|---|---|---|---|
| 1,2-Dihydrotanshinquinone | Dihydrofuran | C18H14O3 [5] | Saturated 8,9-position |
| Tanshinone I | Furan | C18H12O3 [37] | Fully aromatic furan |
| Cryptotanshinone | Dihydrofuran | C19H20O3 [41] | Additional methyl substitution |
The functional group positioning in 1,2-Dihydrotanshinquinone follows the characteristic tanshinone pattern with specific methyl substitution at positions 1 and 6 [5] [6]. The quinone functionality occupies the 10,11-positions of the phenanthrene system, creating an ortho-quinone arrangement [28]. This positioning is crucial for the compound's chemical reactivity and distinguishes it from para-quinone analogs [28].
The stereochemistry of 1,2-Dihydrotanshinquinone involves the configuration at the dihydrofuran ring junction and the overall molecular conformation [32]. The compound belongs to the normal stereochemistry series of tanshinones, as established through biosynthetic studies [32] [36]. The molecular planarity imposed by the quinone system and the phenanthrene framework creates a rigid three-dimensional structure [31].
The ortho-quinone moiety in 1,2-Dihydrotanshinquinone exhibits characteristic reactivity patterns typical of quinone compounds [33]. The quinone system can undergo nucleophilic addition reactions, reduction to the corresponding hydroquinone, and participate in electron transfer processes [33]. The reactivity is influenced by the extended aromatic system and the presence of the dihydrofuran ring [33].
The quinone functionality contributes to the compound's ability to generate reactive oxygen species and participate in redox cycling [33]. The molecular structure allows for potential Michael addition reactions at the quinone carbons, and the compound can form covalent adducts with nucleophilic biomolecules [33]. The reactivity profile distinguishes 1,2-Dihydrotanshinquinone from non-quinone tanshinone derivatives and contributes to its distinct chemical behavior [28].
| Structural Feature | Reactivity Implication |
|---|---|
| Ortho-quinone system | Electron acceptor, redox active [33] |
| Dihydrofuran ring | Modulates electronic effects [34] |
| Phenanthrene framework | Provides structural rigidity [31] |
| Methyl substitution | Influences steric interactions [5] |